

An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methoxymethoxy)phenylboronic acid

Cat. No.: B043532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

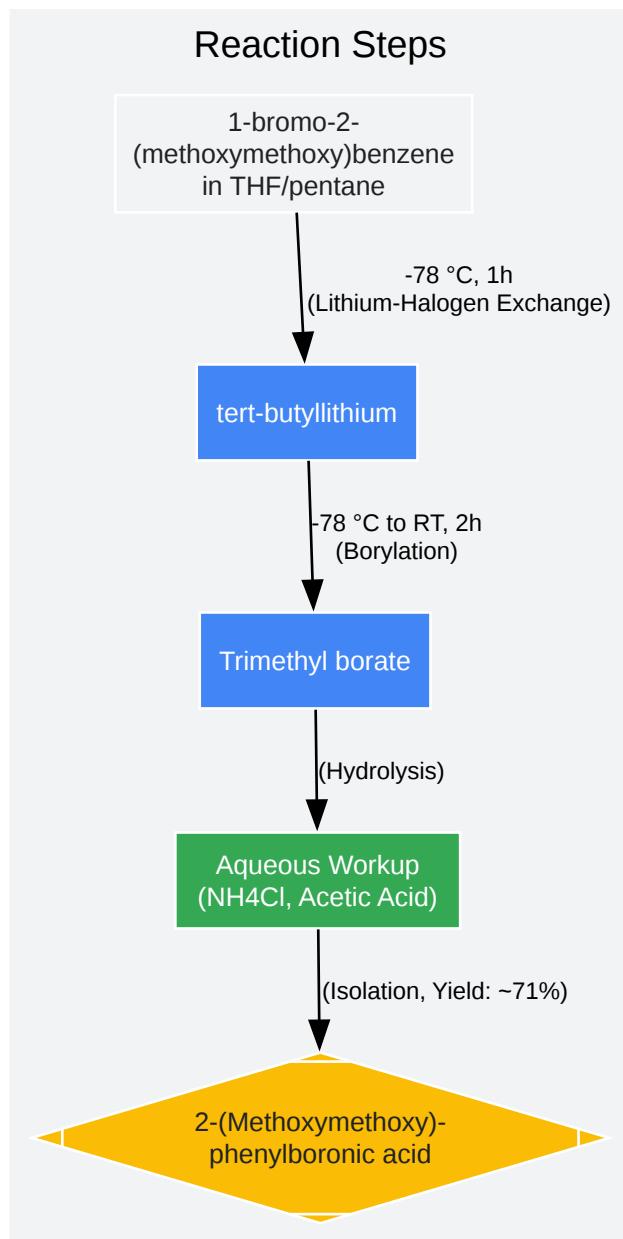
This guide provides a comprehensive overview of **2-(Methoxymethoxy)phenylboronic acid**, a versatile building block in modern organic synthesis. It details its chemical and physical properties, synthesis, and key applications, with a focus on its role in the formation of complex biaryl structures relevant to pharmaceutical and materials science research. Experimental protocols and conceptual diagrams are included to facilitate its practical application in the laboratory.

Core Properties of 2-(Methoxymethoxy)phenylboronic acid

2-(Methoxymethoxy)phenylboronic acid is an organic compound featuring a phenyl ring substituted with both a boronic acid group and a methoxymethyl (MOM) ether. The MOM group serves as a stable protecting group for the phenolic hydroxyl, allowing for selective reactions at the boronic acid site, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Safety Data

Property	Value	Citation(s)
CAS Number	115377-93-0	[1] [2]
Molecular Formula	C ₈ H ₁₁ BO ₄	[2]
Molecular Weight	181.98 g/mol	
Appearance	White to off-white solid/crystalline powder	[3]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[1]
Hazard Classifications	Acute Toxicity 3 (Oral)	
Signal Word	Danger	
Hazard Statements	H301 (Toxic if swallowed)	
Precautionary Codes	P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)	


Note: Quantitative data such as melting point, boiling point, and specific solubility values are not consistently reported in publicly available literature.

Synthesis and Reactivity

The synthesis of **2-(Methoxymethoxy)phenylboronic acid** is typically achieved through a lithium-halogen exchange followed by borylation. The methoxymethyl (MOM) protecting group is stable under these conditions, making the synthesis robust.

A common synthetic route starts from 1-bromo-2-(methoxymethoxy)benzene. The process involves formation of an organolithium intermediate at low temperature, which is then quenched with a boron electrophile like trimethyl borate. A final aqueous workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

Synthesis of 2-(Methoxymethoxy)phenylboronic acid

[Click to download full resolution via product page](#)

A typical synthetic workflow for the target compound.

Applications in Suzuki-Miyaura Cross-Coupling

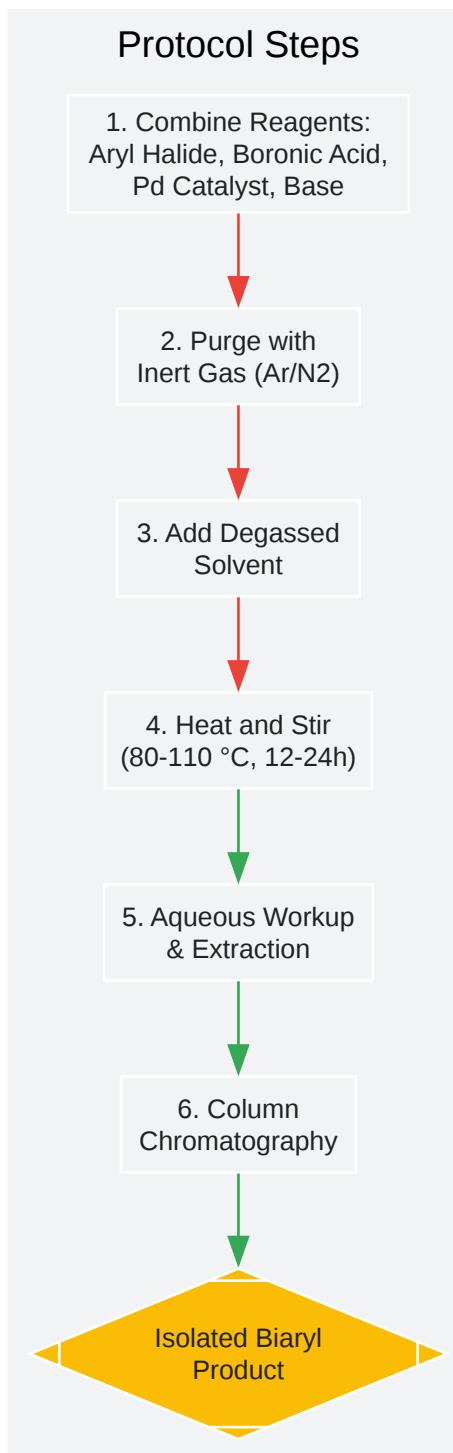
The primary application of **2-(Methoxymethoxy)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds.

[4] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

[4][5] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[4]

This protocol describes a general procedure for the coupling of an aryl halide with **2-(Methoxymethoxy)phenylboronic acid**.

Materials:


- Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
- **2-(Methoxymethoxy)phenylboronic acid** (1.1 - 1.5 equiv)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
- Water (if using a biphasic system)

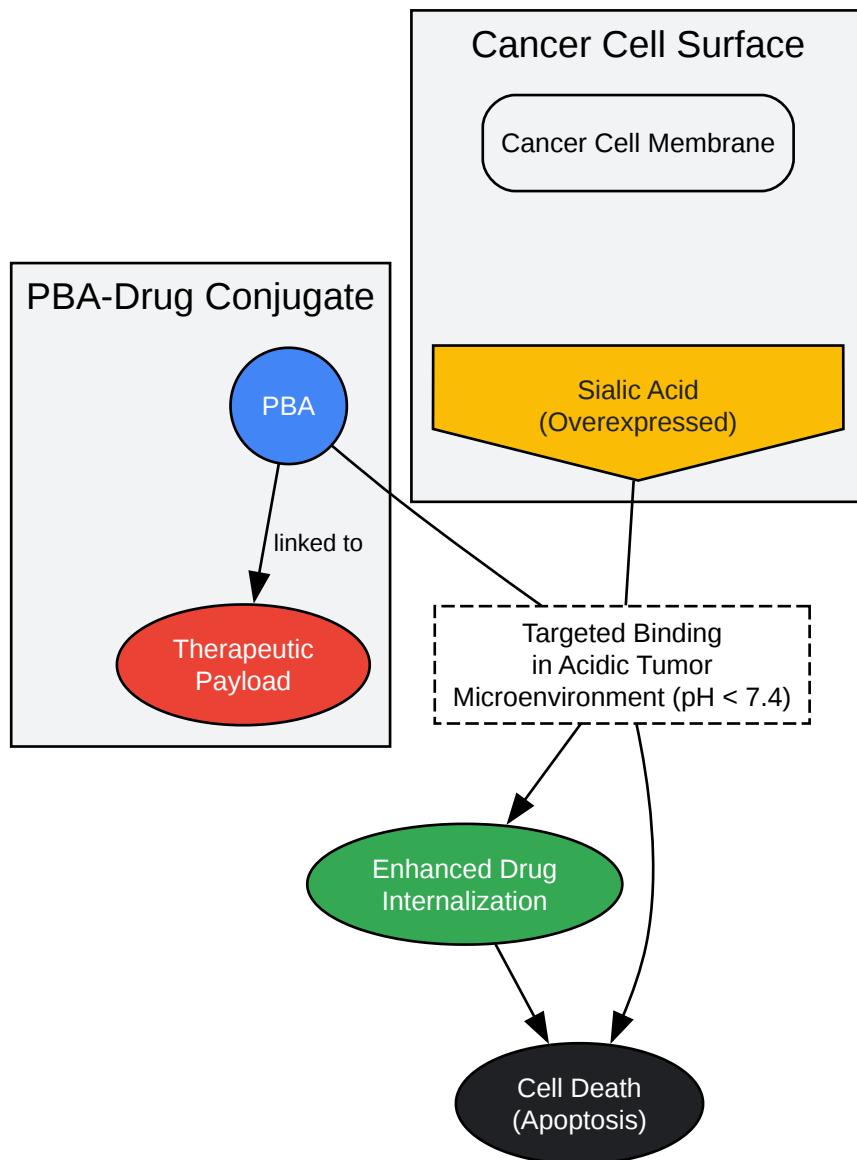
Procedure:

- Reaction Setup: To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, **2-(Methoxymethoxy)phenylboronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Solvent Addition: Add the degassed solvent(s) via syringe.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)


A generalized workflow for Suzuki-Miyaura coupling.

Role in Drug Discovery and Targeted Therapy

While **2-(Methoxymethoxy)phenylboronic acid** is primarily a synthetic building block, the broader class of phenylboronic acids (PBAs) has gained significant attention for applications in targeted cancer therapy.^{[6][7]} This is due to their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols.

A key insight is that many cancer cells overexpress sialic acids on their cell surface glycoproteins and glycolipids.^{[6][8]} Sialic acids contain the necessary diol functionality to bind with PBAs. This interaction is pH-sensitive, with binding being stronger in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4).^{[6][9]} This differential affinity allows PBA-functionalized nanoparticles, drug conjugates, or imaging agents to selectively target and accumulate in tumor tissues, enhancing therapeutic efficacy while minimizing off-target side effects.^{[6][10]}

PBA-Mediated Targeting of Cancer Cells

[Click to download full resolution via product page](#)

Targeting mechanism of PBA conjugates to cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | 115377-93-0
[amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS 115377-93-0: Boronic acid, [2-(methoxymethoxy)phenyl]- [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043532#properties-of-2-methoxymethoxy-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com